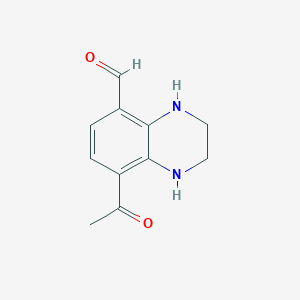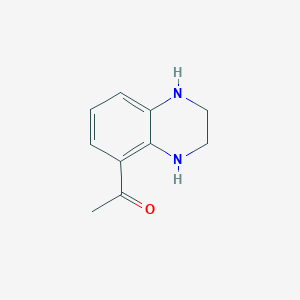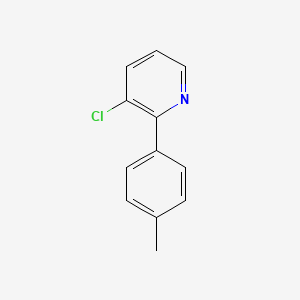
3-Chloro-2-(4-methylphenyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-2-(4-methylphenyl)pyridine often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-(4-methylphenyl)pyridine is characterized by a pyridine ring, which is a nitrogen-containing heterocycle . The structure also includes a methylphenyl group attached to the pyridine ring.Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline, a compound closely related to 3-Chloro-2-(4-methylphenyl)pyridine, has been studied . The dihedral angle between the planes of the pyrazole ring and the methylated phenyl ring is 54.25 (9). The bond distances in the fused tricyclic system provide evidence for 10- delocalization in the pyrazolopyridine portion of the molecule .
Drug Development
Quinoline and its fused heterocyclic derivatives, including 3-Chloro-2-(4-methylphenyl)pyridine, constitute an important class of compounds for new drug development . They have been used in the synthesis of a number of novel pyrazolo[3,4-b]quinoline derivatives .
Medicinal Applications
The medicinal applications of pyrazolo[3,4-b]quinolines, which include 3-Chloro-2-(4-methylphenyl)pyridine, have been summarized . They exhibit antimalarial, anti-bacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic activity .
Molecular Docking Studies
Molecular docking studies of the binding affinity of 3-Chloro-2-(4-methylphenyl)pyridine and its derivatives to the active sites of human telomerase have been conducted .
Synthesis of Pyrazolo[3,4-b]pyridines
3-Chloro-2-(4-methylphenyl)pyridine is used in the synthesis of 1H-pyrazolo[3,4-b]pyridines . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers .
Biomedical Applications
1H-pyrazolo[3,4-b]pyridines, synthesized using 3-Chloro-2-(4-methylphenyl)pyridine, have diverse biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, such as 3-Chloro-2-(4-methylphenyl)pyridine, are known for their potent antileishmanial and antimalarial activities .
Synthesis of Hydrazine-Coupled Pyrazoles
3-Chloro-2-(4-methylphenyl)pyridine can be used in the synthesis of hydrazine-coupled pyrazoles . These compounds have been successfully synthesized and their structures have been verified .
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(4-methylphenyl)pyridine involves its binding to cannabinoid receptors, particularly the CB1 receptor.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-(4-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVQQECGJNOKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-methylphenyl)pyridine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360499.png)
![2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360506.png)
![2-(4-methylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360507.png)
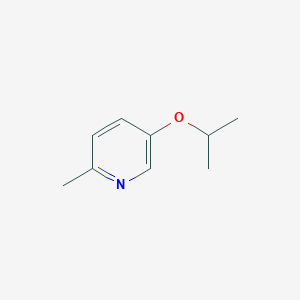
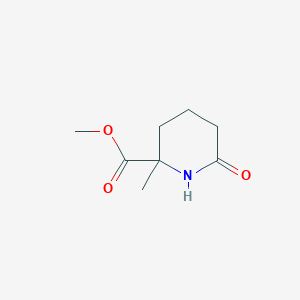
![6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B3360534.png)
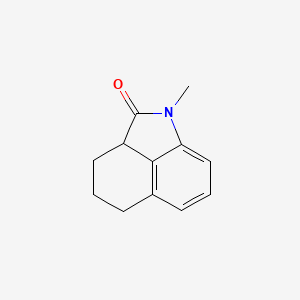
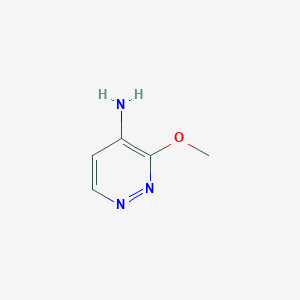

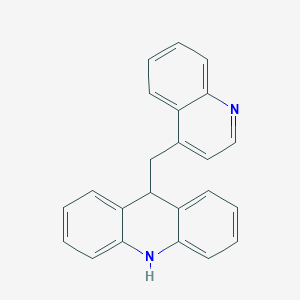

![N-[4-(Ethylsulfanyl)-9-oxo-9,10-dihydroacridin-1-YL]acetamide](/img/structure/B3360576.png)
